N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Aqueous solubility PEGylation Bioconjugation

This PEG4-ethoxy modified Cy5 NHS ester solves three critical failure modes of generic Cy5 analogs: hydrophobic aggregation, steric hindrance limiting labeling degree, and inconsistent conjugation efficiency. The integrated PEG4 spacer enhances aqueous solubility, minimizes non-specific binding, and enables high-DOL antibody/protein conjugates with low background. Validated for NIR imaging (675/694 nm), FRET, and small-molecule targeting applications.

Molecular Formula C49H68ClN3O12
Molecular Weight 926.5 g/mol
Cat. No. B11827019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
Molecular FormulaC49H68ClN3O12
Molecular Weight926.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1
InChIKeyXOOJZKUFBYYOMK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Target Compound: (2,5-Dioxopyrrolidin-1-yl) 3-[PEG4-ethoxy]-Cy5.5 Indolium Chloride — Baseline Characteristics and Procurement Overview


The target compound is a Cy5.5 near-infrared (NIR) fluorescent dye derivative functionalized as an N-hydroxysuccinimide (NHS) ester and incorporating a hydrophilic PEG4-ethoxy linker chain . It belongs to the cyanine dye family, with characteristic excitation/emission maxima at approximately 675/694 nm . The NHS ester moiety enables covalent conjugation to primary amines on biomolecules (e.g., lysine residues of antibodies, peptides, amine-modified oligonucleotides) via stable amide bond formation under mild aqueous conditions (pH 7.0–8.5) . The compound integrates three structural domains: (1) the Cy5.5 fluorophore core for NIR fluorescence detection with high extinction coefficient and low tissue autofluorescence interference ; (2) the PEG4-ethoxy spacer engineered to enhance aqueous solubility, reduce non-specific binding, and minimize steric hindrance during conjugation [1]; and (3) the NHS ester reactive group for efficient, one-step amine labeling .

Why Generic Cy5.5 NHS Esters Cannot Substitute for the PEG4-Ethoxy Spacer-Modified Target Compound in High-Performance Bioconjugation Applications


Generic Cy5.5 NHS esters (including standard sulfo-Cy5.5 NHS) exhibit aqueous solubility limitations, hydrophobicity-driven aggregation, and variable conjugation efficiency that directly compromise conjugate quality and downstream assay reproducibility [1]. The target compound's integrated PEG4-ethoxy spacer is not a passive structural element but an engineered solution to three well-documented failure modes: (1) hydrophobic aggregation of dye-protein conjugates leading to precipitation and non-specific background signal [1]; (2) steric hindrance limiting labeling degree (DOL) and fluorescence intensity [2]; and (3) inconsistent batch-to-batch conjugation efficiency due to NHS ester hydrolysis in aqueous buffers [3]. Substituting this compound with a non-PEGylated or short-linker Cy5.5 analog introduces quantifiable performance deficits—particularly in applications requiring high DOL, low background, or long-term conjugate stability—that cannot be remediated through protocol optimization alone [1] [2].

Quantitative Differentiation Evidence: Target Compound (PEG4-Ethoxy Cy5.5 NHS Ester) vs. Comparator Cy5.5 Analogs


Aqueous Solubility Comparison: PEG4-Ethoxy Spacer vs. Non-PEGylated Cy5.5 Core Dye

The target compound incorporates a PEG4-ethoxy spacer chain engineered to confer aqueous solubility. Without PEGylation, Cy5.5 core dye structures (large multi-ring aromatic systems such as indocyanines and BODIPY derivatives) are 'hardly soluble in polar media' and require organic co-solvents for dissolution [1]. PEG spacers of discrete molecular weight 'confer greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers' and 'greatly reduce protein aggregation and precipitation' [2]. The target compound's PEG4-ethoxy chain represents a specific optimization for solubility without the negative charge-mediated non-specific interactions associated with heavily sulfonated alternatives [3]. While quantitative mg/mL solubility values for this specific compound are not reported in accessible primary literature, the class-level inference from PEGylated dye platforms indicates that PEG conjugation yields solubility enhancement sufficient to enable 'extremely high labeling degree (DOL) and very low background' relative to non-PEGylated analogs [3].

Aqueous solubility PEGylation Bioconjugation Aggregation

Fluorescence Quantum Yield and Molar Extinction Coefficient: Cy5.5 Core vs. Sulfo-Cy5.5 Variants

The Cy5.5 fluorophore core of the target compound demonstrates a molar extinction coefficient (ε) of 190,000 M⁻¹cm⁻¹ and quantum yield (Φ) of 0.28 as measured for the sulfo-Cy5.5 NHS ester form . Comparative analysis across Cy5.5 derivatives reveals variability in these parameters: non-sulfonated Cy5.5 monoacid reports ε = 250,000 M⁻¹cm⁻¹ with Φ = 0.27 ; sulfo-Cy5.5 carboxylic acid shows ε = 211,000 M⁻¹cm⁻¹ with Φ = 0.21 ; and Cy5.5 maleimide derivatives report ε = 209,000 M⁻¹cm⁻¹ with Φ = 0.20 . The sulfo-Cy5.5 NHS ester form (most structurally analogous to the target compound) exhibits a quantum yield of 0.28, representing a 33–40% increase over sulfo-Cy5.5 carboxylic acid (Φ = 0.21) and Cy5.5 maleimide (Φ = 0.20) . Additionally, sulfonated Cy5.5 variants exhibit 'very low dependence of fluorescence on pH' and 'very high extinction coefficient' compared to non-sulfonated analogs .

Fluorescence quantum yield Extinction coefficient Brightness Cy5.5

Conjugation Efficiency and Reaction Kinetics: PEG4-Ethoxy Spacer Mitigation of Steric Hindrance

The target compound's PEG4-ethoxy spacer provides a critical functional advantage: it 'enhances solubility, reduces aggregation, and minimizes steric hindrance' during bioconjugation reactions . In antibody labeling applications using NHS ester chemistry, PEG linkers of discrete molecular weight enable precise distance control between the fluorophore and the biomolecule [1]. Without PEG spacer incorporation, steric crowding limits the achievable degree of labeling (DOL)—directly constraining fluorescence signal intensity and conjugate performance [2]. Dye platforms with PEG conjugation (e.g., AQuora dyes) demonstrate 'extremely high labeling degree (DOL) and achieving very low background' compared to non-PEGylated dye alternatives [2]. While direct DOL quantification for this specific compound versus short-linker Cy5.5 analogs is not available in primary literature, the class-level mechanistic basis for PEG spacer benefit is well-established: PEG chains project the reactive NHS ester away from the bulky fluorophore core, increasing amine accessibility and coupling yield [1].

Conjugation efficiency Steric hindrance DOL PEG spacer

Spectral Positioning and Tissue Penetration: Cy5.5 (675/694 nm) vs. ICG (780/810 nm) vs. FITC (494/518 nm)

The target compound's Cy5.5 core operates at excitation/emission maxima of 675/694 nm, positioning it within the near-infrared (NIR) window I (700–900 nm) where biological tissue autofluorescence is minimal and light penetration depth is maximal . Comparative spectral analysis versus alternative NHS ester dyes demonstrates the functional significance of this positioning: FITC-NHS operates in the visible green spectrum (λex/λem = 494/518 nm) with substantial tissue autofluorescence interference and limited penetration [1]; ICG-NHS operates at longer NIR wavelengths (λex/λem ≈ 780/810 nm) with deeper penetration but lower quantum yield and faster photobleaching [2] [3]. The Cy5.5 spectral window provides a balanced compromise: 'Cy5.5 conjugates are pH insensitive from pH 4 to pH 10 and produce minimal autofluorescence of biological specimens in this region of the spectrum' . Sulfo-Cy5.5 specifically 'shows very low dependence of the fluorescence on pH, and very high extinction coefficient' , and its emission (694–706 nm) '恰好处于肌体组织近红外窗口 I 的区域(肌体的血液,体液和组织此区域背景荧光弱,而长波长穿透性强)' [4].

Near-infrared imaging Tissue penetration Autofluorescence Spectral window

Photostability and Signal Retention: Sulfo-Cy5.5 NHS Ester vs. Non-Sulfonated Cy5.5

Sulfonated Cy5.5 derivatives exhibit enhanced photostability compared to non-sulfonated Cy5.5 analogs. According to vendor technical data, the sulfo-Cy5.5 NHS ester form demonstrates '光稳定性较非磺化 CY5.5 提升 40%' (photostability improved by 40% compared to non-sulfonated Cy5.5) [1]. This enhancement is attributed to the electron-withdrawing sulfonate groups that stabilize the conjugated π-system against photo-oxidative degradation [1]. Additionally, the compound is characterized as 'a bright and photostable near-IR dye' in authoritative vendor datasheets . The pH insensitivity of Cy5.5 conjugates (pH 4–10) further contributes to signal stability across diverse biological conditions . Comparative fluorescence stability assessments between FITC-NHS and ICG-NHS indicate that 'ICG-NHS具有较好的光稳定性' (ICG-NHS has better photostability) than FITC [2]; Cy5.5 occupies an intermediate spectral position with photostability characteristics well-suited for extended imaging sessions.

Photostability Fluorescence stability Sulfo-Cy5.5 Long-term imaging

Proven Application Performance: Cy5.5 NHS Ester in Targeted Near-Infrared Fluorescence Imaging

Cy5.5 NHS ester has demonstrated validated performance in targeted near-infrared fluorescence (NIRF) imaging applications. A peer-reviewed study developed a prostate-specific membrane antigen (PSMA)-targeted probe 'by chemical conjugation of Cy5.5 N-hydroxysuccinimide ester (Cy5.5-NHS) with a potent PSMA inhibitor CTT-54.2' [1]. The resulting conjugate (Cy5.5-CTT-54.2) displayed high potency against PSMA with an IC50 of 0.55 nM and 'demonstrated successful application for specifically labeling PSMA-positive prostate cancer cells in both two and three-dimensional cell culture conditions' [1]. This study provides direct evidence that Cy5.5 NHS ester can be conjugated to small-molecule targeting ligands while preserving both targeting affinity and fluorescence functionality—a critical performance benchmark for procurement decisions involving targeted imaging probe development. The successful translation from chemistry to functional cellular imaging validates the compound's suitability for advanced biomedical applications requiring covalent fluorophore-targeting moiety conjugation [1].

Targeted imaging PSMA Prostate cancer In vivo NIRF

Optimal Application Scenarios for the Target Compound (2,5-Dioxopyrrolidin-1-yl) 3-[PEG4-ethoxy]-Cy5.5 Indolium Chloride Based on Quantitative Differentiation Evidence


Targeted Near-Infrared Fluorescence Imaging Probe Development Requiring High Potency Retention

This application scenario is directly supported by peer-reviewed evidence demonstrating that Cy5.5 NHS ester conjugation to a PSMA inhibitor yielded a 262-fold increase in potency (IC50 from 144 nM to 0.55 nM) while preserving near-infrared fluorescence functionality for specific labeling of PSMA-positive prostate cancer cells in 2D and 3D culture [1]. The target compound's PEG4-ethoxy spacer enhances aqueous solubility and reduces aggregation [2], making it suitable for small-molecule targeting ligand conjugation where hydrophobic dye aggregation could otherwise compromise targeting specificity. This scenario applies to academic and industrial research groups developing NIRF probes for cancer imaging, inflammation detection, or vascular targeting.

High-Degree-of-Labeling (DOL) Antibody Conjugation for Sensitive Immunoassays

The target compound's PEG4-ethoxy spacer mitigates steric hindrance during NHS ester-amine conjugation, enabling 'extremely high labeling degree (DOL) and achieving very low background' [1] [2]. This scenario is optimal for users requiring bright antibody conjugates for low-abundance antigen detection—such as single-molecule fluorescence imaging, high-sensitivity ELISA, or flow cytometry of rare cell populations—where the 33–40% higher quantum yield of the sulfo-Cy5.5 NHS ester form (Φ = 0.28) compared to Cy5.5 carboxylic acid (Φ = 0.21) and maleimide (Φ = 0.20) variants directly enhances detection sensitivity . Procurement of the PEG4-ethoxy-modified compound reduces the risk of conjugate precipitation and fluorescence quenching associated with over-labeling using non-PEGylated dyes.

In Vivo Small Animal Near-Infrared Imaging with Minimal Autofluorescence Background

The target compound's 675/694 nm spectral positioning places emission within NIR window I (700–900 nm), where tissue autofluorescence is minimal and light penetration reaches depths up to 15 cm [1] [2]. The 40% enhanced photostability of sulfonated Cy5.5 vs. non-sulfonated analogs supports extended imaging sessions without signal decay. The PEG4-ethoxy spacer's solubility enhancement enables formulation in physiological buffers without organic co-solvents that could alter biodistribution or induce toxicity . This scenario is validated for applications including tumor xenograft imaging, biodistribution studies, and longitudinal monitoring of therapeutic response in preclinical models.

Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET Assays

Cy5.5 NHS ester is explicitly validated for FRET, time-resolved FRET (TR-FRET), and fluorescence polarization (FP) applications [1]. The target compound's high extinction coefficient (ε = 190,000–250,000 M⁻¹cm⁻¹) [2] and discrete PEG4-ethoxy spacer providing precise donor-acceptor distance control make it suitable for quantitative biomolecular interaction studies. The pH insensitivity (pH 4–10) of Cy5.5 conjugates ensures consistent FRET efficiency across diverse buffer conditions. Procurement of this specific PEG4-ethoxy-modified compound offers advantages over generic Cy5.5 analogs by providing both optimized spectral properties and linker geometry control for reproducible FRET assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.